5-Benzoyl-2-benzimidazolinone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzimidazolones, including 5-Benzoyl-2-benzimidazolinone, can be achieved through an oxidant-free protocol for electrochemical in situ generation of isocyanates . This strategy provides expedient access to benzimidazolones and eliminates the need for exogenous oxidants .Molecular Structure Analysis

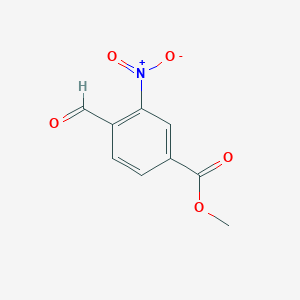

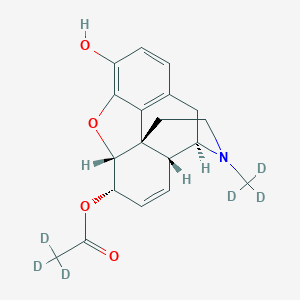

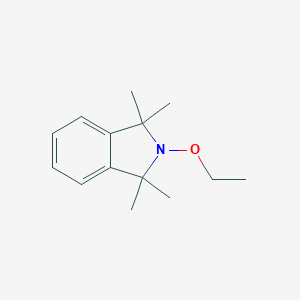

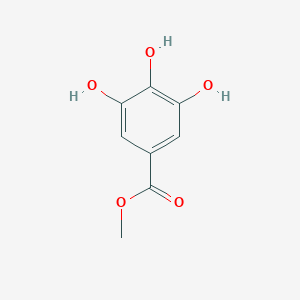

The molecular formula of 5-Benzoyl-2-benzimidazolinone is C14H10N2O2 . It has a molecular weight of 238.24 g/mol .Chemical Reactions Analysis

The key intermediates for several organic transformations towards the synthesis of diverse pharmaceutical targets, including 5-Benzoyl-2-benzimidazolinone, are isocyanates . The development of an oxidant-free protocol for electrochemical in situ generation of isocyanates has been reported .Physical And Chemical Properties Analysis

The molecular weight of 5-Benzoyl-2-benzimidazolinone is 238.24 g/mol . It has a molecular formula of C14H10N2O2 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications: Synthesis of Benzimidazolone Derivatives

5-Benzoyl-2-benzimidazolinone serves as a key intermediate in the synthesis of benzimidazolone derivatives, which are significant in pharmaceutical research . An oxidant-free protocol for electrochemical in situ generation of isocyanates has been developed, which facilitates the production of these derivatives. This method is particularly valuable as it avoids the use of exogenous oxidants, making the process more environmentally friendly and potentially more cost-effective.

Medicine: Development of Antiparasitic Agents

This compound is structurally related to mebendazole, a well-known antiparasitic medication . It is used as a reference standard in the pharmaceutical industry to ensure the quality and potency of mebendazole formulations. The compound’s role in the development and quality control of antiparasitic agents highlights its importance in medical applications.

Dermatology: Treatment of Acne

In dermatological research, 5-Benzoyl-2-benzimidazolinone-related compounds have been explored for their potential use in acne treatment . The compound’s properties may contribute to the development of topical formulations that target the multifactorial pathogenesis of acne, including sebum production, follicular plugging, bacterial proliferation, and inflammation.

Agriculture: Pesticide Development

The structural similarity of 5-Benzoyl-2-benzimidazolinone to mebendazole suggests its potential use in the development of new pesticides . Research into its pesticidal properties could lead to the creation of novel agricultural chemicals that help protect crops from parasitic infestations.

Material Science: Dye and Pigment Production

Benzimidazolinone derivatives are used in the production of commercial dyes and pigments . The compound’s ability to engage in hydrogen bonding and form supramolecular structures makes it suitable for creating stable pigments for paints and plastics, contributing to advancements in material science.

Environmental Science: Electrochemical Synthesis

The electrochemical synthesis of benzimidazolone derivatives, using 5-Benzoyl-2-benzimidazolinone as an intermediate, can be applied in environmental science . This method reduces the need for harmful chemicals and aligns with the principles of green chemistry, which seeks to minimize the environmental impact of chemical processes.

Industrial Uses: Quality Control and Standardization

In industrial settings, 5-Benzoyl-2-benzimidazolinone is utilized for quality control and standardization purposes . Its role as a reference standard in the United States Pharmacopeia underscores its importance in ensuring the consistency and safety of pharmaceutical products.

Analytical Chemistry: Reference Standards

The compound is also significant in analytical chemistry, where it is used as a reference standard to calibrate instruments and validate analytical methods . This ensures the accuracy and reliability of chemical analyses, which is crucial for research and quality control in various industries.

Wirkmechanismus

5-Benzoyl-2-benzimidazolinone has been studied for its potential to act as an inhibitor of certain enzymes and its ability to interact with other molecules in biochemical processes. For instance, it has been explored for its therapeutic potential in chronic diseases.

Zukünftige Richtungen

The future directions of research on 5-Benzoyl-2-benzimidazolinone could include further exploration of its potential therapeutic applications in chronic diseases, as well as its potential as an inhibitor of certain enzymes. Additionally, the development of more efficient synthesis methods could also be a focus .

Eigenschaften

IUPAC Name |

5-benzoyl-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)16-14(18)15-11/h1-8H,(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBCTWDCEBWLBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175756 | |

| Record name | 5-Benzoyl-2-benzimidazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzoyl-2-benzimidazolinone | |

CAS RN |

21472-33-3 | |

| Record name | 5-Benzoyl-2-benzimidazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021472333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzoyl-2-benzimidazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BENZOYL-2-BENZIMIDAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63L08710V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate](/img/structure/B117096.png)

![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)